molecular formula C9H7NO3 B8039557 3-Phenyl-oxazolidine-4,5-dione

3-Phenyl-oxazolidine-4,5-dione

Cat. No.: B8039557
M. Wt: 177.16 g/mol
InChI Key: NCUNABGMFJSDGB-UHFFFAOYSA-N
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Description

3-Phenyl-oxazolidine-4,5-dione is a heterocyclic organic compound that features an oxazolidine ring with a phenyl group attached to the third carbon atom. This compound is part of the oxazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-oxazolidine-4,5-dione can be synthesized through various methods. One common approach involves the reaction of phenylglycine with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of N-phenylglycine with phosgene or triphosgene in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The process often employs catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-oxazolidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-oxazolidine-4,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-oxazolidine-4,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways depend on its ability to modulate protein-protein interactions and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-oxazolidine-4,5-dione
  • 4-Phenyl-oxazolidine-2,5-dione
  • 5-Phenyl-oxazolidine-2,4-dione

Uniqueness

3-Phenyl-oxazolidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazolidinones, it exhibits higher stability and selectivity in certain reactions, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

3-phenyl-1,3-oxazolidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-9(12)13-6-10(8)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUNABGMFJSDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C(=O)O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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